molecular formula C23H24BrO2P B142228 (4-Carboxybutyl)triphenylphosphonium bromide CAS No. 17814-85-6

(4-Carboxybutyl)triphenylphosphonium bromide

Cat. No.: B142228
CAS No.: 17814-85-6
M. Wt: 443.3 g/mol
InChI Key: MLOSJPZSZWUDSK-UHFFFAOYSA-N
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Description

(4-Carboxybutyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C₂₃H₂₄BrO₂P. It is a phosphonium salt that is widely used in organic synthesis and various scientific research applications. The compound is known for its role in the preparation of prostaglandins and other biologically active molecules.

Scientific Research Applications

(4-Carboxybutyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Wittig reactions to form alkenes.

    Biology: The compound is used to deliver pro-apoptotic peptides into the mitochondria of tumor cells.

    Medicine: It serves as an intermediate in the synthesis of prostaglandins, which are used as active ingredients in both human and veterinary drugs.

    Industry: The compound is used in the preparation of various biologically active molecules and as a catalyst in organic synthesis.

Safety and Hazards

“(4-Carboxybutyl)triphenylphosphonium bromide” can cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Future Directions

“(4-Carboxybutyl)triphenylphosphonium bromide” is used as an intermediate of the raw material drug bimatoprost, which is used for treating low blood pressure . This suggests potential future directions in the development of treatments for low blood pressure and other related conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Carboxybutyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-bromobutyric acid. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The compound is then purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Carboxybutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Comparison with Similar Compounds

Similar Compounds

  • (3-Carboxypropyl)triphenylphosphonium bromide
  • (4-Bromobutyl)triphenylphosphonium bromide
  • (3-Bromopropyl)triphenylphosphonium bromide

Uniqueness

(4-Carboxybutyl)triphenylphosphonium bromide is unique due to its carboxybutyl group, which enhances its solubility in polar solvents and its ability to form stable complexes with various biological molecules. This makes it particularly useful in applications involving the delivery of therapeutic agents to specific cellular targets.

Properties

IUPAC Name

4-carboxybutyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOSJPZSZWUDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6057669
Record name (4-Carboxybutyl)triphenylphosphonium bromide
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Molecular Weight

443.3 g/mol
Source PubChem
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CAS No.

17814-85-6
Record name (4-Carboxybutyl)triphenylphosphonium bromide
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Record name (4-Carboxybutyl)triphenylphosphonium bromide
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Record name (4-carboxybutyl)triphenylphosphonium bromide
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Synthesis routes and methods I

Procedure details

A mixture of 103 g. of 5-bromovaleric acid and 152 g. of triphenylphosphine in 400 ml. of acetonitrile is refluxed for 48 hours, cooled, diluted with 100 ml. of benzene and allowed to crystallize. The crystals are filtered, washed with benzene and ether, to yield colorless material, m.p. 207°-209° C.
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Synthesis routes and methods II

Procedure details

A mixture of 5-bromopentanoic acid (6.9 g, 38 mmol) and triphenylphosphine (10 g, 38 mmol) in dry acetonitrile (30 ml) was heated under reflux overnight. Evaporation of solvent yielded crystals. The resultant crystals were washed with a small amount of acetonitrile and dried at room temperature under reduced pressure to afford a target product, (4-carboxybutyl)-triphenylphosphonium bromide (14.6 g, 87%), which was used in the next step without any further treatment.
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